Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of triazolo[1,5-a]pyrimidine and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate enaminonitriles with hydrazides under microwave irradiation.
Attachment of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.
Final Coupling and Esterification: The final product is obtained by coupling the triazolo[1,5-a]pyrimidine derivative with the thiazole intermediate, followed by esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the microwave-assisted synthesis for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo[1,5-a]pyrimidine moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group may enhance binding affinity and specificity, while the thiazole ring can contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[3-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-chlorophenyl)-1,3-thiazole-4-carboxylate
- Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(4-fluorophenyl)-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is unique due to the specific positioning of the fluorophenyl group, which can significantly influence its biological activity and chemical reactivity. The combination of the triazolo[1,5-a]pyrimidine and thiazole rings also provides a distinctive scaffold that can be exploited for various applications.
Biological Activity
Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several key components:
- Triazolo-pyrimidine moiety : This part is known for its diverse biological activities.
- Thiazole ring : Often associated with antimicrobial and anti-inflammatory properties.
- Fluorophenyl group : Contributes to the compound's lipophilicity and potential receptor interactions.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Enzyme Inhibition : The triazolo-pyrimidine structure has been shown to inhibit specific kinases and phosphodiesterases, which are crucial in cell signaling pathways.
- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by disrupting viral replication mechanisms.
- Anticancer Properties : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of the compound and its derivatives:
Case Study 1: Antiviral Efficacy
In a study examining the antiviral properties of related compounds, it was found that the triazolo-pyrimidine derivatives exhibited significant inhibition of viral replication in vitro. The mechanism involved interference with viral entry and replication processes.
Case Study 2: Anticancer Activity
A series of experiments demonstrated that this compound induced apoptosis in various cancer cell lines. The study highlighted the compound's ability to activate caspase pathways leading to programmed cell death.
Properties
Molecular Formula |
C21H19FN6O3S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
methyl 2-[3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoylamino]-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C21H19FN6O3S/c1-11-15(12(2)28-20(25-11)23-10-24-28)7-8-16(29)26-21-27-17(19(30)31-3)18(32-21)13-5-4-6-14(22)9-13/h4-6,9-10H,7-8H2,1-3H3,(H,26,27,29) |
InChI Key |
WXNZCCPUFCSULR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=NC=NN12)C)CCC(=O)NC3=NC(=C(S3)C4=CC(=CC=C4)F)C(=O)OC |
Origin of Product |
United States |
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